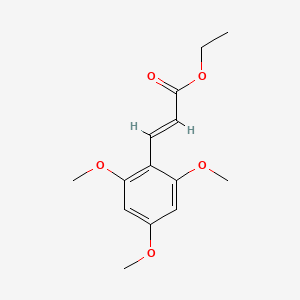

Ethyl 2,4,6-trimethoxycinnamate

Description

Properties

IUPAC Name |

ethyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZXDZLACOEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-53-6 | |

| Record name | Ethyl 3-(2,4,6-trimethoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Esterification of 2,4,6-Trimethoxycinnamic Acid with Ethanol

Process Description:

The most straightforward method involves the esterification of 2,4,6-trimethoxycinnamic acid with ethanol in the presence of acid catalysts such as sulfuric acid, hydrochloric acid, or solid acid catalysts like Amberlyst® 15. The reaction typically proceeds under reflux conditions for several hours to achieve high conversion.-

- Homogeneous acids: sulfuric acid, hydrochloric acid, nitric acid, acetic acid, formic acid.

- Heterogeneous catalysts: Amberlyst® 15, Amberlite® IR 120, silica gel, alumina, montmorillonite K-10.

- Reaction temperature: reflux of ethanol (~78 °C) or higher depending on solvent system.

- Reaction time: 3 to 20 hours, commonly 5 to 9 hours.

- Solvent: ethanol often acts as both reagent and solvent; sometimes organic solvents like toluene or xylene are used to azeotropically remove water and drive equilibrium.

-

- Simple and direct.

- Catalysts can be recyclable (heterogeneous types).

- High purity products achievable.

-

- Requires removal of water to shift equilibrium.

- Acid catalysts may cause side reactions or require neutralization post-reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trimethoxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

Oxidation: Formation of 2,4,6-trimethoxybenzaldehyde or 2,4,6-trimethoxybenzoic acid.

Reduction: Formation of ethyl 2,4,6-trimethoxyphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4,6-trimethoxycinnamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.

Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethoxycinnamate primarily involves its ability to absorb UV radiation, thereby preventing damage to skin cells. The compound interacts with UV light, converting it into less harmful energy forms, such as heat . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Ethyl 3',4',5'-Trimethoxycinnamate (ETMC)

Structural Differences : ETMC (CAS 31892-98-5) has methoxy groups at the 3',4',5'-positions instead of 2,4,6, altering electronic distribution and steric effects .

Methyl 3,4,5-Trimethoxycinnamate (MTC)

Structural Differences : MTC replaces the ethyl ester with a methyl group.

trans-2,3,4-Trimethoxycinnamate

Structural Differences : Methoxy groups at 2,3,4-positions create a distinct steric profile compared to 2,4,6-substitution.

Key Structure-Activity Relationship (SAR) Trends

Data Table: Comparative Analysis of Trimethoxycinnamates

Biological Activity

Ethyl 2,4,6-trimethoxycinnamate (ETMC) is a compound recognized for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound has the molecular formula and a molecular weight of 266.29 g/mol. The compound is primarily known for its ability to absorb UV radiation, which helps in preventing cellular damage caused by UV exposure. The mechanism involves the conversion of UV light into less harmful energy forms such as heat, thereby protecting skin cells from oxidative stress and inflammation.

Antioxidant Activity

Research indicates that ETMC exhibits significant antioxidant properties. A study demonstrated that ETMC can inhibit the generation of reactive oxygen species (ROS) in endothelial cells induced by tumor necrosis factor-alpha (TNF-α). This inhibition is associated with the activation of the Nrf2 pathway, leading to increased expression of antioxidant genes such as GCLM, HO1, and NQO1 in treated cells. Notably, ETMC was found to be more potent than sulforaphane at a concentration of 10 µM .

Table 1: Antioxidant Gene Expression Induced by ETMC

| Gene Name | Function | Expression Level (qRT-PCR) |

|---|---|---|

| GCLM | Glutamate-cysteine ligase | Increased |

| HO1 | Heme oxygenase 1 | Increased |

| NQO1 | NAD(P)H dehydrogenase 1 | Increased |

Anti-inflammatory Properties

ETMC has been shown to reduce airway inflammation, indicating its potential therapeutic role in respiratory conditions such as asthma. In preclinical studies, ETMC significantly inhibited TNF-α-induced expression of cell adhesion molecules like VCAM-1 and ICAM-1 in human endothelial cells. This suggests that ETMC may help mitigate inflammatory responses by blocking key signaling pathways involved in inflammation .

Case Study: ETMC in Asthma Treatment

A study involving bronchial epithelial cells treated with ETMC revealed a reduction in oxidative DNA damage markers and decreased levels of inflammatory cytokines. The findings support the potential use of ETMC as an adjunct therapy for asthma management by reducing airway hyperresponsiveness and inflammation .

Potential Applications in Medicine and Industry

Given its biological activities, ETMC is being explored for various applications:

- Cosmetics : Utilized in sunscreens for its UV-absorbing properties.

- Pharmaceuticals : Investigated for its antioxidant and anti-inflammatory effects which may be beneficial in treating chronic inflammatory diseases.

- Food Industry : Potential use as a natural preservative due to its antioxidant properties.

Q & A

Basic: What are the standard methods for isolating Ethyl 2,4,6-trimethoxycinnamate (ETMC) from natural sources like Piper longum?

Methodological Answer:

ETMC is isolated using sequential solvent extraction and chromatographic purification. The protocol involves:

Extraction: Crushed Piper longum fruits are treated with hexane and chloroform to obtain lipid-soluble fractions. These extracts are pooled based on TLC similarity .

Column Chromatography: The combined extract is loaded onto a silica gel column and eluted with a gradient of ethyl acetate/petroleum ether. ETMC is typically eluted with 5% ethyl acetate .

Characterization: Structural confirmation is achieved via spectral analysis (IR, ¹H/¹³C NMR, HRMS) and comparison with literature data for melting points and spectral profiles .

Advanced: How do structural modifications of ETMC influence its anti-inflammatory activity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve synthesizing analogs and testing their inhibition of TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs). Key findings include:

- Alkyl Chain Length: Increasing the alcohol moiety’s chain length (e.g., ethyl → butyl) reduces activity, likely due to steric hindrance or altered solubility .

- Aromatic Substitutions: The number and position of methoxy groups on the aromatic ring are critical. Trimethoxy substitution (3',4',5') maximizes activity compared to fewer groups .

- Thio/Thiono Analogues: Replacing the ester oxygen with sulfur (e.g., ethyl 3',4',5'-trimethoxythionocinnamate) enhances potency by improving electron-withdrawing effects .

Experimental Design:

- Synthesis: Analogues are synthesized via esterification or thio-substitution reactions, purified via column chromatography, and validated using HRMS .

- Bioassays: HUVECs are pre-treated with compounds, stimulated with TNF-α, and ICAM-1 expression is quantified via flow cytometry or ELISA .

Basic: What analytical techniques are used to confirm the identity and purity of ETMC?

Methodological Answer:

- Spectral Analysis:

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can researchers resolve contradictions in structure-activity data for ETMC derivatives?

Methodological Answer:

Contradictions (e.g., variable IC₅₀ values for alkyl chain analogs) are addressed via:

Statistical Validation: Replicate assays (n ≥ 3) with ANOVA to confirm significance .

Computational Modeling: Molecular docking predicts binding affinities to ICAM-1 or NF-κB pathways, clarifying steric/electronic effects .

Solubility Studies: Measure logP values to differentiate between intrinsic activity and bioavailability limitations .

Example: The reduced activity of longer-chain esters may reflect poor cellular uptake rather than weak target binding. Parallel artificial membrane permeability assays (PAMPA) can test this hypothesis .

Basic: What in vitro models are used to evaluate ETMC’s anti-inflammatory effects?

Methodological Answer:

- HUVEC Model: Primary human endothelial cells are stimulated with TNF-α (10 ng/mL) for 6–24 hours. ETMC’s inhibition of ICAM-1/VCAM-1 is quantified via:

- Neutrophil Adhesion Assay: Fluorescently labeled neutrophils are co-cultured with TNF-α-activated HUVECs to measure ETMC’s functional blockade .

Advanced: What strategies optimize the therapeutic index of ETMC derivatives?

Methodological Answer:

Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance oral bioavailability .

Dual-Activity Analogues: Merge ETMC’s scaffold with antioxidant moieties (e.g., phenolic groups) to target oxidative stress and inflammation simultaneously .

Toxicology Profiling:

- Cytotoxicity: MTT assays in HEK293 or HepG2 cells.

- Metabolic Stability: Microsomal incubation (human liver microsomes) to assess half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.